3-Hydroxybenzofuran-2-carbimidic acid

Description

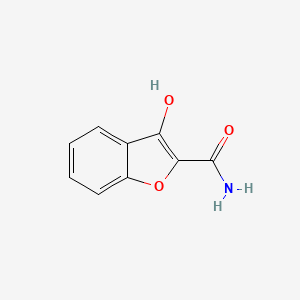

3-Hydroxybenzofuran-2-carbimidic acid is a benzofuran derivative characterized by a hydroxyl group at position 3 and a carbimidic acid functional group (-C(=NH)OH) at position 2 of the fused aromatic ring system. Carbimidic acids are less common in natural products but are of synthetic interest due to their reactivity, particularly in forming imine or amidine derivatives. The hydroxyl group at position 3 may enhance solubility in polar solvents, while the carbimidic acid moiety could enable participation in condensation or coordination reactions .

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-hydroxy-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C9H7NO3/c10-9(12)8-7(11)5-3-1-2-4-6(5)13-8/h1-4,11H,(H2,10,12) |

InChI Key |

BQIPSHFARQEQOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran derivatives with substituents at positions 2 and 3 exhibit diverse chemical behaviors depending on functional groups. Below is a comparative analysis of structurally related compounds:

Key Structural Analogues:

5-Hydroxybenzofuran-2-carboxylic Acid CAS: 56172-36-2 Functional Groups: Carboxylic acid (position 2), hydroxyl (position 5).

3-Methylbenzofuran-2-carboxylic Acid

- CAS : 24673-56-1

- Functional Groups : Carboxylic acid (position 2), methyl (position 3).

- Applications : Used in drug discovery for its lipophilicity, which improves membrane permeability .

3-(Hydroxymethyl)-1-benzofuran-2-carboxylic Acid CAS: Not explicitly listed (CID 331038). Functional Groups: Carboxylic acid (position 2), hydroxymethyl (position 3). Applications: Potential precursor for polymer or prodrug synthesis due to reactive hydroxymethyl group .

3-Hydroxycarbofuran CAS: Not explicitly listed (see for synonyms). Functional Groups: Methylcarbamate (position 7), hydroxyl (position 3). Applications: Metabolite of the pesticide carbofuran; studied in environmental toxicology .

3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid CAS: Not explicitly listed. Functional Groups: Ketone (position 3), carboxylic acid (position 1). Applications: Investigated in coordination chemistry for metal-organic frameworks .

Research Findings

Solubility and Reactivity:

- Hydroxyl groups (e.g., in 5-hydroxybenzofuran-2-carboxylic acid) enhance water solubility compared to methylated analogs like 3-methylbenzofuran-2-carboxylic acid .

- Carbimidic acid derivatives are less stable than carboxylic acids under acidic conditions but show unique reactivity in nucleophilic addition reactions .

Pharmacological and Industrial Relevance:

- Caffeic acid (3,4-dihydroxybenzeneacrylic acid), a related phenolic compound, is widely used in cosmetics and supplements for its antioxidant properties .

- Methylated benzofurans (e.g., 3-methylbenzofuran-2-carboxylic acid) are prioritized in drug development for improved bioavailability .

Environmental Impact:

- 3-Hydroxycarbofuran, a metabolite of carbofuran, persists in soil and water, raising concerns about ecological toxicity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.